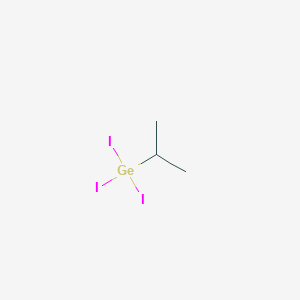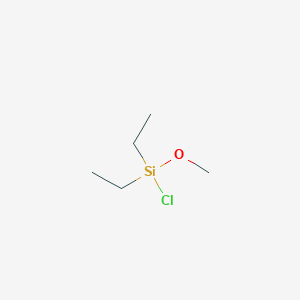
Chloro(diethyl)methoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethoxysilyl chloride is an organosilicon compound with the chemical formula C₇H₁₇ClOSi. It is a member of the silyl chloride family, which are commonly used as intermediates in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is characterized by the presence of a silicon atom bonded to two ethyl groups, one methoxy group, and one chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylmethoxysilyl chloride can be synthesized through the reaction of diethylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:
(C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl
This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diethylmethoxysilyl chloride involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethoxysilyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: In the presence of water, diethylmethoxysilyl chloride hydrolyzes to form diethylmethoxysilanol and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with diethylmethoxysilyl chloride.
Bases: Pyridine, triethylamine, and imidazole are often used to neutralize the hydrochloric acid by-product.
Solvents: Anhydrous solvents such as dichloromethane, toluene, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thioethers: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Diethylmethoxysilyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic molecules.
Material Science: Employed in the modification of surfaces and the synthesis of siloxane polymers.
Biology and Medicine: Utilized in the preparation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of diethylmethoxysilyl chloride involves the formation of a covalent bond between the silicon atom and the nucleophile. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new silyl compound. The silicon atom’s ability to form stable bonds with a variety of nucleophiles makes diethylmethoxysilyl chloride a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Another silyl chloride used for similar purposes but with different steric and electronic properties.
Triethylsilyl Chloride: Similar to diethylmethoxysilyl chloride but with three ethyl groups attached to the silicon atom.
Dimethylmethoxysilyl Chloride: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethylmethoxysilyl chloride is unique due to its specific combination of ethyl and methoxy groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
18157-18-1 |
|---|---|
Molekularformel |
C5H13ClOSi |
Molekulargewicht |
152.69 g/mol |
IUPAC-Name |
chloro-diethyl-methoxysilane |
InChI |
InChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
LWQYFVMOHUUIJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
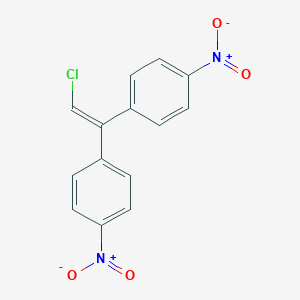
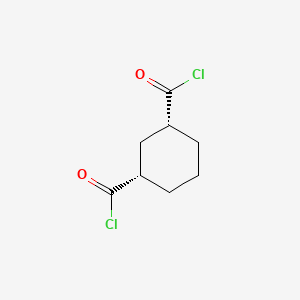
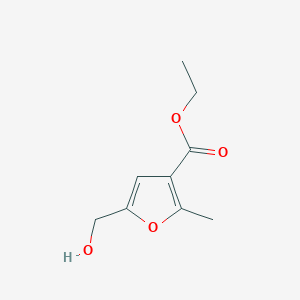
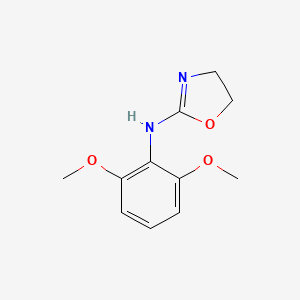
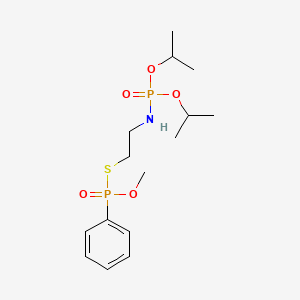
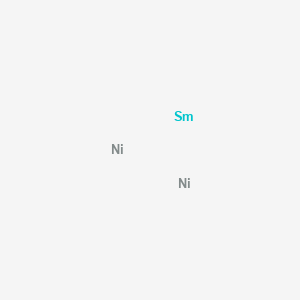

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)

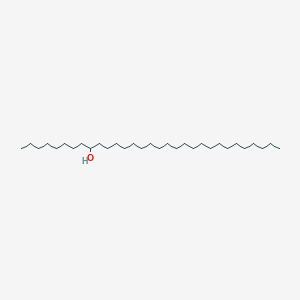

![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
